molecular formula C17H14BrN3OS B3482212 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea

Cat. No.: B3482212
M. Wt: 388.3 g/mol
InChI Key: CUMISIFOWXQVMW-UHFFFAOYSA-N
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Description

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea is a synthetic compound of significant interest in medicinal chemistry research, built upon the privileged 4-(4-bromophenyl)-thiazol-2-amine scaffold. This core structure is recognized as a useful template for developing new bioactive agents, particularly in the pressing fields of oncology and infectious disease . The incorporation of the urea moiety in its structure is a strategic feature, as this group is commonly explored to modulate the compound's binding affinity and selectivity toward biological targets. In anticancer research, derivatives sharing this core structure have demonstrated potent cytotoxic activity against a panel of human cancer cell lines. Notably, such compounds have shown promising results against challenging models like the oestrogen receptor-positive human breast adenocarcinoma (MCF-7) cell line, with some analogs exhibiting activity comparable to standard chemotherapeutic agents . The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest, making them valuable tools for studying novel cancer pathways . Concurrently, in antimicrobial research, close structural analogs of this compound have displayed broad-spectrum potential. Research indicates that these molecules can effectively inhibit the growth of various Gram-positive bacteria (e.g., Staphylococcus aureus , Bacillus subtilis ), Gram-negative bacteria (e.g., Escherichia coli ), and fungal species (e.g., Candida albicans , Aspergillus niger ) . The presence of specific substituents on the thiazole core is known to be critical for this activity, suggesting that this compound is a prime candidate for structure-activity relationship (SAR) studies aimed at overcoming multidrug resistance .

Properties

IUPAC Name

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3OS/c1-11-2-8-14(9-3-11)19-16(22)21-17-20-15(10-23-17)12-4-6-13(18)7-5-12/h2-10H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMISIFOWXQVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea have been tested against various cancer cell lines:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress.
  • Case Study : A study published in a peer-reviewed journal demonstrated that thiazole derivatives showed cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values indicating potent activity .

Antimicrobial Properties

The compound has also been explored for its antimicrobial efficacy. Thiazole derivatives are known for their ability to inhibit the growth of bacteria and fungi.

  • Research Findings : In vitro tests have shown that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents .

Pesticide Development

Thiazole derivatives are being investigated as potential pesticides due to their ability to disrupt biological processes in pests.

  • Mechanism : These compounds may act as inhibitors of key enzymes involved in pest metabolism.
  • Field Trials : Preliminary field trials have indicated that formulations containing thiazole derivatives can effectively reduce pest populations while being safe for beneficial insects .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials.

  • Polymer Chemistry : Research has shown that incorporating thiazole units into polymer matrices can enhance thermal stability and mechanical properties.

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer AgentInduces apoptosis in MCF-7 cells; potent cytotoxicity
Antimicrobial AgentEffective against S. aureus and E. coli
Agricultural SciencePesticide DevelopmentReduces pest populations; safe for beneficial insects
Materials ScienceFunctional MaterialsEnhances thermal stability in polymer applications

Q & A

Q. What are the established synthetic routes for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea?

Methodological Answer: The compound is synthesized via a two-step process:

Thiazole Core Formation : React 4-(4-bromophenyl)thiazol-2-amine with phenyl isocyanate derivatives under anhydrous conditions (e.g., in THF or DMF) at 60–80°C for 12–24 hours.

Urea Linkage : Confirm reaction completion via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key Data : Yield ranges from 65–85% depending on substituents .

Q. How is the compound structurally characterized in academic research?

Methodological Answer:

  • X-ray Crystallography : Single crystals grown via slow evaporation (DMF/ethanol) are analyzed using SHELX programs (e.g., SHELXL for refinement).
  • Spectroscopy :
    • ¹H/¹³C NMR : Key peaks include thiazole C-H (~δ 7.5–8.5 ppm) and urea NH protons (~δ 9.5–10.5 ppm).
    • Mass Spectrometry : Molecular ion peaks confirm the molecular weight (e.g., [M+H]⁺ at m/z 414.2) .

Q. What are the primary applications of this compound in biological research?

Methodological Answer: The compound exhibits anti-inflammatory activity via p38 MAP kinase inhibition:

  • Carrageenan-Induced Paw Edema Assay : Administered orally (10–50 mg/kg) in rat models, reducing edema by 40–60% compared to controls .
  • Molecular Docking : Demonstrates binding to the DFG-out conformation of p38α (binding energy: −9.2 kcal/mol) .

Advanced Research Questions

Q. How do crystallographic disorders or twinning affect structural refinement of this compound?

Methodological Answer:

  • Twinning Detection : Use PLATON’s TwinRotMat to identify twin domains (e.g., 47% twin fraction reported in a related thiazole-urea derivative).
  • Refinement Strategy : Apply HKLF5 format in SHELXL to handle overlapped reflections.
    Key Data : Post-refinement R₁ = 0.050, wR₂ = 0.145 for a non-merohedral twin .

Q. What intermolecular interactions stabilize the crystal packing?

Methodological Answer:

  • Hydrogen Bonding : N–H···O and N–H···S interactions between urea groups (2.8–3.1 Å).
  • π–π Stacking : Thiazole and phenyl rings exhibit face-to-face interactions (centroid distance: 3.5–3.7 Å).
    Example : In a derivative, C–H···π interactions (2.9 Å) form 2D layers along the ac plane .

Q. How does substituent variation on the phenyl rings influence bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., Br) : Enhance kinase inhibition by increasing electrophilicity of the urea moiety.
  • Methoxy Substitution : Improves solubility (logP reduction by 0.5 units) without compromising activity.
    SAR Table :
Substituent (R₁/R₂)IC₅₀ (p38α, μM)Solubility (μM)
4-Br / 4-Me0.4512.3
4-OMe / 4-Br0.3818.7
.

Q. What computational methods validate the compound’s binding mode to p38 MAP kinase?

Methodological Answer:

  • Docking Software : AutoDock Vina or Schrödinger Suite.
  • Protocol :
    • Prepare protein (PDB: 1A9U) by removing water and adding hydrogens.
    • Define binding site around DFG motif (residues 168–172).
    • Validate with MD simulations (50 ns, AMBER) to assess stability (RMSD < 2.0 Å).
      Key Finding : Urea carbonyl forms H-bonds with Met109 and Asp168 .

Q. How is high-resolution mass spectrometry (HRMS) utilized for purity assessment?

Methodological Answer:

  • Instrumentation : Q-TOF MS with ESI+ ionization.
  • Method : Dissolve compound in acetonitrile/0.1% formic acid, infuse at 5 μL/min.
  • Acceptance Criteria : Observed [M+H]⁺ within 3 ppm of theoretical mass (414.0528) .

Q. What solvent systems optimize chromatographic separation of synthetic intermediates?

Methodological Answer:

  • HPLC Conditions : C18 column (4.6 × 150 mm), gradient: 10% → 90% acetonitrile in H₂O (0.1% TFA) over 20 min, flow rate 1 mL/min.
  • Retention Time : Parent compound elutes at 12.3 min (λ = 254 nm) .

Q. How are thermal stability and decomposition profiles analyzed?

Methodological Answer:

  • TGA/DSC : Heat from 25–400°C at 10°C/min under N₂.
  • Key Data : Onset decomposition at 220°C, 5% weight loss by 180°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea

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